1-(Benzenesulfonyl)-3-bromo-1H-indazole
Overview
Description
1-(Benzenesulfonyl)-3-bromo-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a benzenesulfonyl group and a bromine atom attached to the indazole core
Mechanism of Action
Target of Action
It’s known that benzenesulfonyl derivatives have been investigated for their interactions with various bacterial targets
Mode of Action
Sulfonyl compounds, such as sulfonamides, act as competitive inhibitors of enzymes, blocking the normal substrate from binding
Biochemical Pathways
Sulfonamides, which are structurally similar, are known to interfere with the folic acid metabolism cycle in bacteria . This suggests that 1-(Benzenesulfonyl)-3-bromo-1H-indazole might also affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
The adme properties of similar sulfonyl compounds suggest that it would be rapidly absorbed and widely distributed throughout the body The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
Based on the known effects of similar compounds, it could potentially inhibit the growth of bacteria by interfering with essential biochemical pathways
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s reactivity with compounds containing reactive N-H and O-H bonds suggests that it might be less effective in environments where such compounds are abundant
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-indazole, which can be obtained through the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Sulfonylation: The 3-bromo-1H-indazole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promising activity as enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Chemical Biology: It is employed in the design of chemical probes for studying biological processes, such as protein-protein interactions and enzyme activity.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-bromo-1H-indazole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-1H-indazole:
3-Bromo-1H-indazole: Lacks the benzenesulfonyl group, which influences its solubility and biological activity.
1-(Benzenesulfonyl)-3-chloro-1H-indazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromoindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-11-8-4-5-9-12(11)16(15-13)19(17,18)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFAIBJHYTTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277230 | |
Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-55-3 | |
Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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